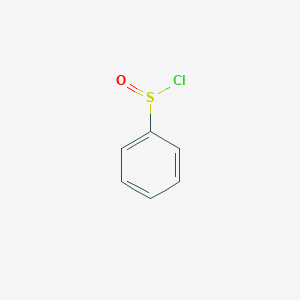

Benzenesulfinyl chloride

Overview

Description

Benzenesulfinyl chloride (CAS 4972-29-6), with the molecular formula C₆H₅ClOS, is a sulfur-containing organochloride derived from benzenesulfinic acid. It is synthesized via chlorination of benzenesulfinic acid or through ozonolysis of methyl benzenesulfenate . Structurally, it consists of a benzene ring bonded to a sulfinyl group (–SO–) and a chlorine atom, distinguishing it from sulfonyl chlorides (–SO₂–). This compound is a key intermediate in synthesizing sulfoxides, such as methyl benzenesulfinate, and is notable for its electrophilic reactivity in aromatic substitution reactions .

Preparation Methods

Sulfonation of Benzene with Chlorosulfonic Acid

Conventional Sulfonation

The reaction of benzene with chlorosulfonic acid (ClSO₃H) is the most established method. Key steps include:

- Sulfonation : Benzene reacts with excess ClSO₃H (molar ratio 3.8–4.3:1) at 20–30°C for 1–3 hours, forming benzenesulfonic acid intermediates.

- Chlorination : Sodium chloride (8–10 g) is added to convert residual sulfonic acid groups to sulfonyl chloride, enhancing yield.

- Purification : Acid washing, distillation under vacuum (150°C, −0.098 MPa), and crystallization yield 85–92% pure product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–92% | |

| Reaction Temperature | 20–30°C | |

| Purity | ≥99.5% |

Industrial-Scale Optimization

Patent CN105753751A highlights a continuous process minimizing HCl gas emissions by condensing and absorbing HCl into marketable hydrochloric acid (38% concentration). This method improves safety and reduces environmental impact.

Oxidative Chlorination of Thiols/Disulfides

HNO₃/HCl/O₂ System

A continuous flow protocol oxidizes thiols/disulfides using HNO₃, HCl, and O₂:

- Conditions : 465 nm light, 70–81% yield, 3.7 g h⁻¹ throughput.

- Green Metrics : Process Mass Intensity (PMI) = 15, superior to DCH-based methods (PMI = 20).

Case Study : Diphenyl disulfide → benzenesulfonyl chloride (93% yield).

Photocatalytic Chlorination

K-PHI photocatalysts under blue light (465 nm) enable direct synthesis from thiophenols:

Diazotization of Aniline Derivatives

Fluoboric Acid Diazonium Salt Route

Substituted anilines undergo diazotization with NaNO₂/HBF₄, followed by reaction with SOCl₂/CuCl:

- Steps :

- Diazotization at −5°C to form stable diazonium salts.

- Chlorosulfonation with SOCl₂/CuCl at 0°C.

- Yield : 70–90% for ortho-, meta-, and para-substituted products.

Example : 2-Bromoaniline → 2-bromobenzenesulfonyl chloride (79.4% yield).

Benzenesulfonic Acid Conversion

Thionyl Chloride Reaction

Benzenesulfonic acid reacts with SOCl₂ in toluene under reflux:

Phosphorus Oxychloride Method

Phosphorus pentachloride (PCl₅) in toluene converts benzenesulfonate salts:

- Steps : Reflux for 5 hours, ice quenching, and distillation.

- Yield : 380 g product per 500 g sulfonic acid.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Green Metrics (PMI) | Scalability |

|---|---|---|---|---|

| Sulfonation (ClSO₃H) | 85–92 | 20–30 | 25 | Industrial |

| Oxidative Chlorination | 70–93 | RT–60 | 15 | Lab/Plant |

| Diazotization | 70–90 | −5–0 | 18 | Lab |

| Sulfonic Acid Conversion | 75–99.6 | 60–150 | 22 | Industrial |

RT = Room Temperature; PMI = Process Mass Intensity

Emerging Technologies

Continuous Flow Systems

- Advantages : Enhanced heat/mass transfer, reduced reaction time (e.g., 20 min vs. 3 h batch).

- Case Study : 6-hour continuous operation achieved 3.7 g h⁻¹ throughput.

Photocatalytic Tuning

Wavelength-selective reactions (365–625 nm) enable precise control over chlorination vs. disulfide formation.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfinyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.

Oxidation Reactions: It can be oxidized to benzenesulfonyl chloride using oxidizing agents like hydrogen peroxide.

Reduction Reactions: It can be reduced to benzenesulfinic acid using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia or primary amines are used under mild conditions to form sulfinamides.

Oxidation: Hydrogen peroxide or other peroxides are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride is used under anhydrous conditions.

Major Products:

Sulfinamides: Formed from the reaction with amines.

Sulfinates: Formed from the reaction with alcohols.

Benzenesulfonyl Chloride: Formed from oxidation reactions.

Scientific Research Applications

Synthesis in Organic Chemistry

Benzenesulfinyl chloride is primarily used as a reagent in the synthesis of sulfonamides and sulfonate esters. It reacts with amines to form sulfonamides, which are essential components in pharmaceuticals. Additionally, it can react with alcohols to yield sulfonate esters.

Key Reactions:

- Formation of Sulfonamides: The reaction of this compound with primary and secondary amines leads to the formation of sulfonamides, which are crucial for antibiotic development.

- Synthesis of Sulfonate Esters: When reacted with alcohols, it produces sulfonate esters that have applications in surfactants and detergents.

Pharmaceutical Applications

This compound plays a vital role in the pharmaceutical industry. It is involved in the synthesis of various drugs and therapeutic agents.

Case Study:

- Sulfa Drugs Production: The compound is a precursor for the synthesis of sulfa drugs, which are used to treat bacterial infections. Its ability to form stable sulfonamide bonds is critical in drug design.

Agrochemical Applications

In agrochemicals, this compound serves as an intermediate in the synthesis of herbicides and pesticides.

Applications:

- Synthesis of Agrochemicals: It is utilized in creating compounds that enhance crop protection and yield. For example, it can be used to synthesize herbicides that inhibit weed growth effectively.

Analytical Chemistry

This compound is also employed as a derivatization reagent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS).

Applications:

- Hinsberg Test for Amines: This test distinguishes between primary, secondary, and tertiary amines based on their reactivity with this compound.

- Determination of Amines: It is used for the quantification of various amines in environmental samples (e.g., wastewater) at sub-parts per billion levels.

Industrial Applications

The compound finds use in various industrial processes:

- Catalyst in Polymerization: this compound acts as a catalyst in the polymerization process to improve the effectiveness of sulfonation.

- Additive in Electroplating: It serves as a brightening agent for nickel electroplating processes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Formation of sulfonamides and sulfonate esters | Key role in drug synthesis |

| Pharmaceuticals | Precursor for sulfa drugs | Essential for antibiotic development |

| Agrochemicals | Intermediate for herbicides and pesticides | Enhances crop protection |

| Analytical Chemistry | Derivatization reagent for GC-MS | Used in Hinsberg test |

| Industrial Processes | Catalyst for polymerization | Improves sulfonation effectiveness |

| Electroplating | Brightening agent for nickel plating | Enhances surface quality |

Mechanism of Action

The mechanism of action of benzenesulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl group (SOCl) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfinamides and sulfinates, respectively. The reactivity of this compound is primarily due to the presence of the electron-withdrawing sulfinyl group, which increases the electrophilicity of the carbon atom bonded to the chlorine atom.

Comparison with Similar Compounds

Benzenesulfonyl Chloride (CAS 98-09-9)

Structural Differences :

- Benzenesulfinyl chloride : Contains a sulfinyl group (–SO–), with one oxygen atom bonded to sulfur.

- Benzenesulfonyl chloride : Contains a sulfonyl group (–SO₂–), with two oxygen atoms bonded to sulfur.

Reactivity :

- Sulfinylation : this compound participates in electrophilic aromatic sulfinylation, forming sulfoxides. Aluminum chloride-catalyzed reactions with benzene or toluene in nitromethane show high selectivity, attributed to partial positive charge delocalization via d-pπ conjugation in the intermediate .

- Sulfonylation : Benzenesulfonyl chloride reacts via a more stabilized carbocation intermediate due to stronger d-pπ conjugation in the sulfonyl group, leading to less selective sulfonylation .

Physical Properties :

- This compound : Melting point ~2°C (solidifies at low temperatures); nD¹.6062 .

- Benzenesulfonyl chloride : Liquid at room temperature; molecular weight 176.62 g/mol .

Substituted Sulfonyl Chlorides

- p-Toluenesulfonyl chloride (4-methyl, CAS 98-59-9) : Exhibits higher electrophilicity due to electron-donating methyl groups enhancing sulfonyl reactivity. Used as a tosylating agent in peptide synthesis .

- o-Toluenesulfonyl chloride (2-methyl, CAS 133-59-5) : Steric hindrance from the ortho-methyl group reduces reactivity compared to para-substituted analogs .

Other Sulfinyl Chlorides

Limited data exist for other sulfinyl chlorides, but chlorinated derivatives (e.g., p-nitrothis compound) show enhanced electrophilicity due to electron-withdrawing substituents .

Comparative Data Table

Reactivity and Mechanistic Differences

Sulfinyl chlorides generate less stabilized electrophiles compared to sulfonyl chlorides, leading to higher selectivity in aromatic substitutions. The sulfinyl group’s weaker d-pπ conjugation results in a more localized positive charge, favoring regioselectivity in reactions with electron-rich aromatics like toluene . In contrast, sulfonyl chlorides form resonance-stabilized intermediates, reducing selectivity but enhancing stability .

Biological Activity

Benzenesulfinyl chloride (BSC), a sulfonyl chloride derivative, is recognized for its diverse biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article delves into the biological activity of BSC, focusing on its antimicrobial, anti-inflammatory, and synthetic applications, supported by relevant data tables and case studies.

This compound is typically synthesized via the reaction of benzenesulfonic acid with thionyl chloride or carbon tetrachloride. The general reaction can be summarized as follows:

This synthesis is crucial as it provides BSC in high yields for various applications in organic synthesis and medicinal chemistry .

Antimicrobial Activity

BSC has been evaluated for its antimicrobial properties against various pathogens. A study highlighted that derivatives of benzenesulfonamide, which include BSC, exhibit significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | Pseudomonas aeruginosa | 6.67 |

These findings indicate that BSC derivatives can serve as potential candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has also demonstrated the anti-inflammatory potential of BSC derivatives. In vivo studies indicated that certain compounds derived from BSC significantly inhibited carrageenan-induced rat paw edema, with percentages of inhibition recorded as follows:

| Compound | Time (h) | % Inhibition |

|---|---|---|

| 4a | 1 | 94.69 |

| 4c | 2 | 89.66 |

| 4a | 3 | 87.83 |

These results suggest that BSC can play a role in reducing inflammation, potentially aiding in the treatment of inflammatory diseases .

Synthetic Applications

This compound is widely used as a reagent in organic synthesis, particularly in the derivatization of amines. It facilitates the formation of sulfonamides and is employed in the Hinsberg test to differentiate between primary, secondary, and tertiary amines . The following table summarizes some key reactions involving BSC:

| Reaction Type | Product Type |

|---|---|

| Reaction with Grignard reagents | Oxindoles from N-unsubstituted indoles |

| Synthesis of sulfonamides | Various sulfonamide derivatives |

| Derivatization of amines | Detection in gas chromatography |

Case Studies

- Synthesis of Sulfinamides : An improved protocol for synthesizing 1-benzenesulfinyl piperidine was developed, showcasing the efficiency of BSC in producing high-quality sulfinamides . The reaction conditions were optimized to yield up to 86% from sodium benzenesulfinate and thionyl chloride.

- Antimicrobial Studies : A comprehensive evaluation of several benzenesulfonamide derivatives revealed potent antimicrobial activity against common pathogens, emphasizing the potential application of BSC in developing new antibiotics .

Safety and Toxicology

While BSC exhibits promising biological activities, it is essential to note its hazardous nature. Exposure can lead to severe skin and eye irritation, respiratory issues, and potential damage to internal organs such as the liver and thyroid . Proper safety measures should be implemented when handling this compound.

Q & A

Basic Questions

Q. What are the key synthetic routes for Benzenesulfinyl chloride in laboratory settings?

this compound is synthesized via chlorination of benzenesulfinic acid derivatives or oxidation of thiophenol intermediates. For example, reacting benzenesulfinic acid with phosphorus pentachloride (PCl₅) under controlled conditions yields the sulfinyl chloride . Alternative methods include the use of sulfuryl chloride (SO₂Cl₂) in the presence of catalytic agents, though reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-chlorination . Purification typically involves fractional distillation under reduced pressure due to its sensitivity to moisture .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is required if ventilation is insufficient .

- Storage: Store in airtight containers under inert gas (e.g., N₂) at temperatures below 25°C to prevent hydrolysis .

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Emergency Procedures: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical attention .

Q. How is this compound characterized for purity and structural confirmation?

Purity is assessed via titration (e.g., iodometric methods for active chlorine content) and chromatographic techniques (HPLC or GC). Structural confirmation employs spectroscopic methods:

- ¹H/¹³C NMR: Peaks corresponding to the sulfinyl group (e.g., ~δ 3.5–4.0 ppm in ¹H NMR) .

- FT-IR: S=O stretching vibrations near 1040–1060 cm⁻¹ .

- Mass Spectrometry: Molecular ion peaks (m/z ~160.62) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in electrophilic substitutions?

In AlCl₃-catalyzed arenesulfinylation (e.g., with benzene or toluene), this compound acts as an electrophilic agent. The reaction proceeds via a Wheland intermediate, with selectivity influenced by substituent effects. A linear free-energy relationship (LFER) using Brown’s σ⁺ constants reveals a positive ρ value (~+1.2), indicating electrophilic aromatic substitution dominated by resonance effects rather than inductive effects. This contrasts with sulfonylation reactions, where inductive effects dominate . Solvent polarity (e.g., nitromethane) further stabilizes charged intermediates, enhancing regioselectivity .

Q. How can computational modeling predict the reactivity of substituted this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution in sulfinylation reactions. Key parameters include:

- Electrophilicity Index (ω): Higher ω values correlate with increased reactivity .

- Natural Bond Orbital (NBO) Analysis: Quantifies resonance stabilization of intermediates .

- Solvent Effects: Implicit solvent models (e.g., COSMO) predict solvation energies and reaction barriers in polar solvents .

Q. What strategies resolve contradictions in kinetic data for this compound across different solvents?

Discrepancies in reaction rates (e.g., nitromethane vs. dichloromethane) arise from solvent polarity and ion-pair stabilization. To reconcile

- Control Experiments: Compare reaction rates under identical conditions (temperature, catalyst loading).

- Eyring Analysis: Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between enthalpy- and entropy-driven pathways .

- Isotopic Labeling: Use deuterated solvents to probe solvent participation in transition states .

Properties

IUPAC Name |

benzenesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKENIBCTMGZSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400564 | |

| Record name | benzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4972-29-6 | |

| Record name | benzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.